
2,3,4'-Trihydroxy-4-methoxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4’-Trihydroxy-4-methoxybenzophenone is a benzophenone derivative characterized by the presence of three hydroxyl groups and one methoxy group on its benzophenone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,4’-Trihydroxy-4-methoxybenzophenone can be synthesized through several methods. One common approach involves the reaction of benzoic acid with pyrogallol in the presence of zinc chloride at elevated temperatures. Another method utilizes Amberlyst-15, a strongly acidic ion exchanger, in chlorobenzene at high temperatures .
Industrial Production Methods
Industrial production of 2,3,4’-Trihydroxy-4-methoxybenzophenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4’-Trihydroxy-4-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenone derivatives.
Aplicaciones Científicas De Investigación
2,3,4’-Trihydroxy-4-methoxybenzophenone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,4’-Trihydroxy-4-methoxybenzophenone involves its interaction with specific molecular targets and pathways:
Redox Mediation: Acts as a redox mediator, facilitating electron transfer reactions.
Enzyme Inhibition: Inhibits enzymes such as tyrosinase, affecting melanin synthesis and other biochemical processes.
Quorum Sensing Inhibition: Disrupts microbial communication, potentially reducing virulence and biofilm formation.
Comparación Con Compuestos Similares
2,3,4’-Trihydroxy-4-methoxybenzophenone can be compared with other benzophenone derivatives:
2,3,4-Trihydroxybenzophenone: Lacks the methoxy group, which may affect its chemical reactivity and applications.
2-Hydroxy-4-methoxybenzophenone: Contains fewer hydroxyl groups, influencing its redox properties and biological activity.
4,4’-Dihydroxybenzophenone: Different substitution pattern, leading to variations in its chemical and physical properties.
These comparisons highlight the unique structural features and functional groups of 2,3,4’-Trihydroxy-4-methoxybenzophenone, which contribute to its distinct chemical behavior and applications.
Propiedades
Fórmula molecular |
C14H12O5 |
|---|---|
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
(2,3-dihydroxy-4-methoxyphenyl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C14H12O5/c1-19-11-7-6-10(13(17)14(11)18)12(16)8-2-4-9(15)5-3-8/h2-7,15,17-18H,1H3 |
Clave InChI |
YYQLEVUVEAKBKB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)C2=CC=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(E)-5-[(1R,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl]-7-methylpurin-9-ium-6-amine](/img/structure/B10753959.png)
![[(1S,7S,8S,12S,13S,15S,19S)-5,13,19-triacetyloxy-7-(furan-3-yl)-1,8,12-trimethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-15-yl] acetate](/img/structure/B10753967.png)
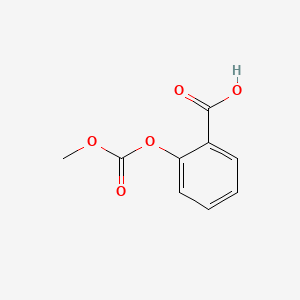
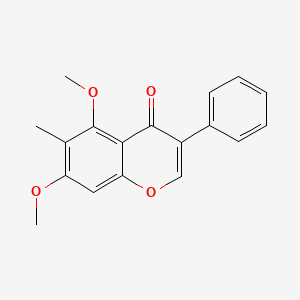
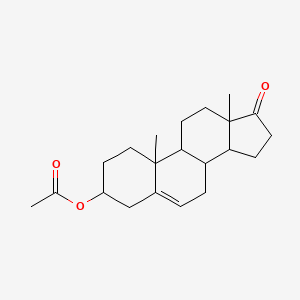
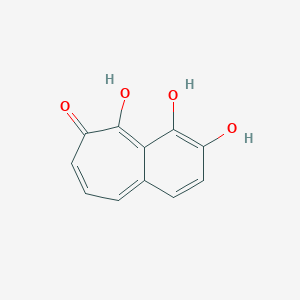

![10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B10754018.png)


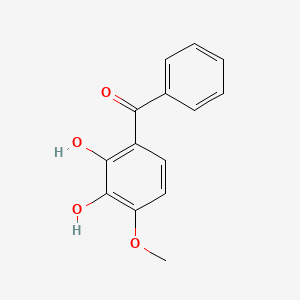

![[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetoxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] acetate](/img/structure/B10754048.png)

